molecular formula C23H24FN3O B2708831 (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358406-77-5

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2708831
CAS No.: 1358406-77-5
M. Wt: 377.463
InChI Key: PDMBUQQHPVVVAV-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, quinoline derivatives are known for their antimicrobial and antiviral properties . This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

Quinoline derivatives have been studied for their anticancer, antimalarial, and anti-inflammatory properties . This compound could be investigated for similar therapeutic uses.

Industry

In industry, this compound could be used in the development of new materials, such as dyes and catalysts. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Ciprofloxacin: An antibiotic that also targets DNA gyrase.

Uniqueness

What sets (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone apart is its specific substitution pattern, which could confer unique biological activities and chemical reactivity. Its combination of a fluorine atom, an isopropylphenyl group, and a pyrrolidinyl moiety makes it distinct from other quinoline derivatives.

Properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-15(2)16-5-8-18(9-6-16)26-22-19-13-17(24)7-10-21(19)25-14-20(22)23(28)27-11-3-4-12-27/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMBUQQHPVVVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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